molecular formula C23H28N4O2 B2914084 3-Methyl-6-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine CAS No. 2415465-45-9

3-Methyl-6-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine

Cat. No.: B2914084
CAS No.: 2415465-45-9
M. Wt: 392.503
InChI Key: MWLSUSLTRUGOPN-UHFFFAOYSA-N
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Description

3-Methyl-6-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound with a unique structure that includes a pyridazine ring, a phenyloxane moiety, and an octahydropyrrolo[3,4-c]pyrrol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multiple steps, including the formation of the pyridazine ring and the incorporation of the phenyloxane and octahydropyrrolo[3,4-c]pyrrol groups. Common synthetic routes may involve:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

    Incorporation of the Phenyloxane Moiety: This step may involve the use of oxane derivatives and suitable coupling agents to attach the phenyloxane group to the pyridazine ring.

    Formation of the Octahydropyrrolo[3,4-c]pyrrol Group: This can be synthesized through cyclization reactions involving appropriate precursors and catalysts.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.

Scientific Research Applications

3-Methyl-6-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 3-Methyl-6-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[4-(phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
  • 3-Methyl-6-[5-(4-phenyloxane-4-carbonyl)-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
  • 3-Methyl-6-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-3-yl]pyridazine

Uniqueness

3-Methyl-6-[5-(4-phenyloxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is unique due to its specific combination of functional groups and ring structures. This unique structure may confer specific chemical reactivity, biological activity, or physical properties that distinguish it from similar compounds.

Properties

IUPAC Name

[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-17-7-8-21(25-24-17)26-13-18-15-27(16-19(18)14-26)22(28)23(9-11-29-12-10-23)20-5-3-2-4-6-20/h2-8,18-19H,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLSUSLTRUGOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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